Home > Products > Screening Compounds P1695 > Pomalidomide-CO-PEG4-C2-Cl
Pomalidomide-CO-PEG4-C2-Cl -

Pomalidomide-CO-PEG4-C2-Cl

Catalog Number: EVT-14906931
CAS Number:
Molecular Formula: C24H30ClN3O9
Molecular Weight: 540.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CO-PEG4-C2-Cl is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound incorporates a polyethylene glycol (PEG) moiety, specifically PEG4, which enhances solubility and bioavailability, making it useful in various biochemical applications. The full chemical name is 4-amino-1-(2-(4-(chlorophenyl)-5-morpholino-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoethyl)-N-(2-hydroxyethyl)benzamide-CO-PEG4-C2-Cl, with a molecular formula of C24H30ClN3O9 and a molecular weight of approximately 505.97 g/mol .

Source

Pomalidomide-CO-PEG4-C2-Cl can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and applications for this compound . The compound is often utilized in research settings focusing on targeted protein degradation and the development of proteolysis-targeting chimeras (PROTACs).

Classification

Pomalidomide-CO-PEG4-C2-Cl is classified as an immunomodulatory drug and a chemical building block for synthesizing complex molecules aimed at targeted therapy. Its classification falls within the categories of pharmaceuticals and bioconjugates due to its role in enhancing drug delivery systems.

Synthesis Analysis

Methods

The synthesis of Pomalidomide-CO-PEG4-C2-Cl typically involves several steps:

  1. Starting Materials: The synthesis begins with pomalidomide as the core structure.
  2. PEGylation: The introduction of the PEG4 moiety is achieved through a coupling reaction, which may involve activating agents to facilitate the attachment.
  3. Chlorination: The chlorinated component (C2-Cl) is introduced via chlorination reactions, often using reagents that can selectively chlorinate aromatic compounds without affecting other functional groups.
  4. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate the desired compound from any by-products.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Pomalidomide-CO-PEG4-C2-Cl features a complex molecular structure characterized by:

  • Core Structure: The pomalidomide backbone includes a pyrrolopyridine core that is crucial for its biological activity.
  • Functional Groups: The compound contains multiple functional groups including amines, carbonyls, and chlorinated aromatic rings.
  • PEG Moiety: The polyethylene glycol segment enhances solubility and biocompatibility.

Data

The compound has a molecular weight of 505.97 g/mol and a high degree of structural complexity due to its multiple functional groups .

Chemical Reactions Analysis

Reactions

Pomalidomide-CO-PEG4-C2-Cl can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorinated site can undergo nucleophilic substitution reactions with suitable nucleophiles to form derivatives.
  2. Coupling Reactions: It can engage in coupling reactions with other biomolecules or small molecules to create conjugates for drug delivery.
  3. Degradation Pathways: Understanding its degradation pathways is essential for evaluating its stability and efficacy in biological systems.

Technical details regarding reaction mechanisms, such as activation energies and reaction intermediates, are crucial for predicting behavior under different conditions.

Mechanism of Action

Process

Pomalidomide exerts its therapeutic effects primarily through:

  1. Immunomodulation: It enhances immune response against cancer cells by promoting T-cell activation and increasing cytokine production.
  2. Targeted Protein Degradation: The PEGylated structure allows for selective targeting of proteins involved in tumor growth via PROTAC mechanisms.
  3. Inhibition of Angiogenesis: It inhibits the formation of new blood vessels that supply tumors with nutrients.

Data supporting these mechanisms include clinical studies demonstrating improved patient outcomes when using pomalidomide-based therapies.

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-CO-PEG4-C2-Cl is expected to exhibit:

  • Solubility: Enhanced solubility in aqueous solutions due to the PEG moiety.
  • Stability: Stability under physiological conditions but may be sensitive to extreme pH or temperature changes.

Chemical Properties

The chemical properties include:

  • Reactivity: Reactivity towards nucleophiles due to the presence of electrophilic sites.
  • Spectroscopic Data: Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide insights into its structural integrity.

Relevant data can be gathered from analytical studies conducted on similar compounds.

Applications

Scientific Uses

Pomalidomide-CO-PEG4-C2-Cl finds applications in several scientific domains:

  1. Cancer Research: Used in studies focusing on targeted therapies for hematological malignancies.
  2. Drug Development: Serves as a building block for synthesizing PROTACs aimed at degrading specific oncoproteins.
  3. Bioconjugation Studies: Employed in developing conjugates for enhanced drug delivery systems.

These applications highlight its significance in advancing therapeutic strategies against cancer and other diseases.

Introduction to Pomalidomide-CO-PEG4-C2-Cl in Targeted Protein Degradation Research

Role of Cereblon E3 Ligase Recruitment in Molecular Glue Degraders

Cereblon (CRBN) functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN). Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind a hydrophobic tri-tryptophan pocket within the CRBN thalidomide-binding domain (TBD), inducing conformational changes that repurpose the ligase toward neosubstrates. This "molecular glue" mechanism results in the ubiquitination and proteasomal degradation of transcription factors such as IKZF1/3 (Ikaros/Aiolos) and CK1α, underpinning the clinical efficacy of IMiDs in hematologic malignancies [5] [9].

Pomalidomide exhibits significantly enhanced CRBN-binding affinity (~IC₅₀ 25 nM) and neosubstrate degradation potency compared to earlier analogs. Structural analyses reveal that its amino-substituted phthalimide ring forms critical hydrogen bonds with CRBN residues (e.g., His378 and Trp386), while the piperidine-2,6-dione moiety engages in water-mediated interactions. This optimized binding stabilizes the CRBN-ligand complex, increasing the efficiency of neosubstrate recruitment [5] [8] [9].

Table 1: Evolution of IMiD Derivatives as CRBN Molecular Glues

CompoundKey Structural FeaturesCRBN Binding AffinityPrimary NeosubstratesClinical Applications
ThalidomideUnmodified phthalimide ring; no amino group~1-10 µMLimited (unknown initially)MM (limited due to toxicity)
LenalidomideAmino group at C4 position of phthalimide~100-250 nMIKZF1, IKZF3, CK1αMM, MDS, Lymphoma
PomalidomideAmino group; deeper binding via conformational optimization~25-50 nMIKZF1, IKZF3, CK1α, ZFP91Refractory MM, Advanced malignancies

Pomalidomide-CO-PEG4-C2-Cl leverages this high-affinity CRBN engagement. Unlike molecular glues, however, it acts as a PROTAC component: Its CRBN-binding moiety serves to recruit the E3 ligase machinery toward a user-defined target protein linked via the PEG4 spacer. This enables the degradation of targets beyond endogenous IMiD neosubstrates [1] [4].

Structural Evolution from Thalidomide Analogues to Pomalidomide-Based PROTACs

The development of CRBN-recruiting PROTACs required overcoming limitations inherent to early IMiDs:

  • Thalidomide to Pomalidomide Optimization: Thalidomide’s moderate CRBN affinity and associated neurotoxicity spurred the development of lenalidomide and pomalidomide. Pomalidomide’s C4-amino modification enhances its interaction with the CRBN TBD pocket, improving binding affinity and selectivity. This translates to superior degradation efficiency and reduced off-target effects compared to thalidomide-based PROTACs [3] [5] [7].

  • Linker Engineering - The Role of PEG4: The tetraethylene glycol (PEG4) linker in Pomalidomide-CO-PEG4-C2-Cl addresses critical spatial and physicochemical requirements for PROTAC functionality:

  • Flexibility and Length (~16.7 Å): The PEG4 spacer provides an optimal distance (~10-20 Å) to span between the CRBN-bound pomalidomide and the target protein-binding warhead, facilitating ternary complex formation. Its flexibility allows conformational adaptation between the E3 ligase and diverse target proteins [4] [6] [10].
  • Hydrophilicity and Solubility: Ethylene glycol units impart aqueous solubility, counteracting the hydrophobicity of the pomalidomide core and many target ligands. This improves cell permeability and bioavailability compared to alkyl linkers [1] [10].
  • Biocompatibility: PEG is biologically inert, minimizing nonspecific interactions and toxicity [10].
  • Terminal Functionalization - C2-Cl Handle: The -CH₂Cl (chloromethyl) group at the terminus of the linker provides a versatile electrophilic site for conjugation. It readily undergoes nucleophilic substitution (e.g., with thiols or amines) to form stable covalent linkages with target protein ligands containing appropriate functional groups (e.g., cysteine residues or alkylamines). This enables modular assembly of PROTACs targeting diverse proteins [1] [10].

Table 2: Key Components of Pomalidomide-Based PROTAC Building Blocks

ComponentSpecific ElementFunction in PROTAC DesignExample Derivatives
CRBN LigandPomalidomide coreHigh-affinity recruitment of CRBN E3 ubiquitin ligase complexPomalidomide-4'-amine
LinkerPEG4 (O-CH₂CH₂-O)₄Spacer providing flexibility, length, solubility, and biocompatibilityPomalidomide-PEG4-C2-NH₂ (CAS 2225940-52-1) [4] [6]
Terminal Group-C₂H₄Cl (Chloromethyl)Electrophilic handle for conjugation to target protein ligandsPomalidomide-CO-PEG4-C2-Cl (CAS n/a) [1]
-COOH (Acid)Allows amide coupling to amine-containing ligandsPomalidomide 4'-PEG4-acid (CAS 2138440-81-8) [10]

The structural evolution from thalidomide to Pomalidomide-CO-PEG4-C2-Cl thus embodies a rational design strategy:

  • CRBN Ligand Optimization: Pomalidomide provides superior E3 ligase binding and neosubstrate degradation profiles.
  • Linker Refinement: PEG4 balances flexibility, length, and solubility.
  • Conjugation-Ready Handle: The chloromethyl group enables efficient synthesis of heterobifunctional degraders.

This molecule serves as a foundational building block for generating potent PROTACs against challenging therapeutic targets, including transcription factors, kinases, and scaffolding proteins previously considered "undruggable" [1] [2] [9].

Properties

Product Name

Pomalidomide-CO-PEG4-C2-Cl

IUPAC Name

3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

Molecular Formula

C24H30ClN3O9

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C24H30ClN3O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15H2,(H,26,30)(H,27,29,31)

InChI Key

QIGZYJNJRBOGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.